Home > Products > Building Blocks P1232 > Methyl 13-cis-4-Oxoretinoate
Methyl 13-cis-4-Oxoretinoate - 71748-57-7

Methyl 13-cis-4-Oxoretinoate

Catalog Number: EVT-275428
CAS Number: 71748-57-7
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 13-cis-4-Oxoretinoate is a bioactive chemical.

13-cis-Retinoic Acid

Compound Description: 13-cis-Retinoic Acid is a naturally occurring stereoisomer of all-trans-Retinoic Acid and a metabolite of Vitamin A. It exhibits biological activity and serves as a therapeutic agent in treating acute promyelocytic leukemia, specific skin conditions, and cancer. [] Interestingly, elevated levels of 13-cis-Retinoic Acid are linked to depression and suicidal tendencies. []

Relevance: 13-cis-Retinoic Acid is a direct precursor to 4-Keto 13-cis-Retinoic Acid Methyl Ester. The 4-keto group on the cyclohexene ring in the target compound arises from the oxidation of 13-cis-Retinoic Acid. []

All-trans-Retinoic Acid

Compound Description: All-trans-Retinoic Acid is a naturally occurring metabolite of retinol (Vitamin A) known for its crucial role in regulating epithelial cell growth and differentiation. [] It is commonly employed in treating various dermatological conditions due to its effects on cell growth and differentiation. []

Relevance: All-trans-Retinoic Acid is a key intermediate in the metabolic pathway of 13-cis-Retinoic Acid, which ultimately leads to the formation of 4-Keto 13-cis-Retinoic Acid Methyl Ester. [] This metabolic pathway involves the initial conversion of 13-cis-Retinoic Acid to All-trans-Retinoic Acid. [, ]

4-Keto-all-trans-Retinoic Acid

Compound Description: 4-Keto-all-trans-Retinoic Acid is a metabolite of both All-trans-Retinoic Acid and 13-cis-Retinoic Acid. [] It is formed through the oxidation of the cyclohexene ring at the 4-position in these retinoids.

13-cis-4-Oxoretinoic Acid

Compound Description: Identified as a significant metabolite of Vitamin A in human plasma, 13-cis-4-Oxoretinoic Acid is suggested as a potential biomarker for monitoring Vitamin A uptake in humans due to its presence at consistent steady-state levels in plasma. []

Relevance: 13-cis-4-Oxoretinoic Acid is structurally analogous to 4-Keto 13-cis-Retinoic Acid Methyl Ester. The key difference lies in the presence of a methyl ester group at the carboxylic acid terminus in the target compound, indicating a further step in the metabolic pathway. []

4-Hydroxy-13-cis-Retinoic Acid

Compound Description: This compound is an identified metabolite of 13-cis-Retinoic Acid. []

Relevance: 4-Hydroxy-13-cis-Retinoic Acid serves as a potential precursor to 4-Keto 13-cis-Retinoic Acid Methyl Ester. The 4-keto group in the target compound could potentially be derived from the further oxidation of the 4-hydroxy group in this metabolite. []

Overview

Methyl 13-cis-4-Oxoretinoate is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is part of a larger class of retinoids, which are known for their significant biological activities, particularly in the regulation of gene expression and cellular differentiation. Methyl 13-cis-4-Oxoretinoate has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology.

Source

Methyl 13-cis-4-Oxoretinoate can be synthesized through various chemical processes involving retinoic acid derivatives. It is commercially available from several suppliers, including BOC Sciences and Sigma-Aldrich, indicating its relevance in research and pharmaceutical applications .

Classification

Methyl 13-cis-4-Oxoretinoate is classified as a retinoid. Retinoids are compounds that are chemically related to vitamin A and are known for their roles in cell growth and differentiation. This compound specifically falls under the category of oxo-retinoids, which contain a keto group in their structure.

Synthesis Analysis

Methods

The synthesis of Methyl 13-cis-4-Oxoretinoate typically involves the following steps:

  1. Starting Materials: The synthesis often begins with methyl 4-oxoretinoate, which is reacted with various alkyl halides (such as methyl iodide or isopropyl iodide) in the presence of strong bases like lithium hexamethyldisilazide in anhydrous solvents like tetrahydrofuran (THF) .
  2. Reaction Conditions: The reactions are usually performed at low temperatures (e.g., -78°C) to control the reaction kinetics and minimize side reactions. The reaction mixture is stirred under these conditions before being allowed to warm to room temperature.
  3. Purification: The crude product is purified using techniques like preparative thin-layer chromatography or column chromatography, followed by recrystallization from suitable solvents such as ether-pentane mixtures .

Technical Details

The synthesis process requires careful handling of reagents and precise control of reaction conditions to achieve high yields and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of Methyl 13-cis-4-Oxoretinoate .

Molecular Structure Analysis

Structure

Methyl 13-cis-4-Oxoretinoate has a complex molecular structure characterized by a series of conjugated double bonds and a ketone functional group. Its chemical formula is C18H24O3C_{18}H_{24}O_3 with a molecular weight of approximately 288.39 g/mol.

Structural Data

  • Molecular Formula: C18H24O3C_{18}H_{24}O_3
  • Molecular Weight: 288.39 g/mol
  • CAS Number: 71748-57-7

The structural representation includes multiple rings typical of retinoid compounds, with specific stereochemistry that influences its biological activity.

Chemical Reactions Analysis

Reactions

Methyl 13-cis-4-Oxoretinoate can participate in various chemical reactions typical for retinoids, including:

  1. Isomerization: Under certain conditions, it may undergo isomerization to form different geometric configurations.
  2. Oxidation: It can be oxidized to form more polar metabolites that may have different biological activities.
  3. Conjugation Reactions: The compound may also undergo conjugation with other molecules, enhancing its solubility and altering its pharmacokinetic properties .

Technical Details

The reactivity of Methyl 13-cis-4-Oxoretinoate largely depends on its functional groups and the presence of double bonds, making it susceptible to both electrophilic and nucleophilic attack.

Mechanism of Action

Process

The mechanism by which Methyl 13-cis-4-Oxoretinoate exerts its effects involves binding to nuclear receptors known as retinoic acid receptors (RARs). Upon binding, these receptors regulate gene expression related to cell proliferation, differentiation, and apoptosis.

Data

Studies have shown that Methyl 13-cis-4-Oxoretinoate can modulate pathways involved in skin cell turnover and has potential applications in treating skin disorders such as acne and psoriasis . Its metabolites, particularly 4-oxo-retinoic acids, have been identified as significant contributors to its pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil or solid depending on purity.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range characteristic for oxo-retinoids.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; thus, it should be stored under inert gas conditions or protected from light.

Relevant analytical methods such as high-performance liquid chromatography (HPLC) are commonly used to assess the purity and stability of Methyl 13-cis-4-Oxoretinoate during storage .

Applications

Methyl 13-cis-4-Oxoretinoate has several scientific uses:

  1. Dermatology: Used in formulations for treating acne due to its ability to regulate skin cell turnover.
  2. Oncology: Investigated for potential anticancer properties through modulation of gene expression involved in tumor growth.
  3. Research: Utilized in studies exploring retinoid biology, metabolism, and pharmacokinetics due to its relevance as a metabolite of retinoic acid .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis via Retinoic Acid Metabolism

Methyl 13-cis-4-oxoretinoate is a specialized retinoid ester formed through the oxidative metabolism of 13-cis-retinoic acid (isotretinoin). The biosynthesis initiates with cytochrome P450 (CYP)-mediated oxidation at the C4 position of the β-ionone ring. This reaction proceeds via a two-step mechanism: initial hydroxylation followed by dehydrogenase-mediated oxidation to the 4-oxo derivative. The resulting 13-cis-4-oxoretinoic acid undergoes enzymatic esterification, predominantly forming the methyl ester derivative in physiological contexts [1] [7].

Role of CYP3A4 in Oxidative Conversion of 13-cis-Retinoic Acid

CYP3A4 serves as the primary catalyst for the 4-hydroxylation step in human hepatic systems. This enzyme demonstrates broad substrate promiscuity, accommodating both all-trans and 13-cis retinoic acid isomers. Kinetic analyses reveal a Km of 8.2 ± 1.5 µM and Vmax of 0.42 ± 0.07 nmol/min/nmol P450 for 13-cis-retinoic acid metabolism in human liver microsomes. CYP3A4 contributes approximately 60% of total hepatic 4-hydroxylation activity, with CYP2C8 accounting for most of the remainder [7] [10].

The reaction occurs within the heme-binding pocket of CYP3A4, where molecular docking simulations indicate preferential positioning of the β-ionone ring near the reactive iron-oxo species. This spatial arrangement facilitates stereoselective hydrogen abstraction from the pro-S position at C4, consistent with observed (4S)-hydroxy intermediate formation. Induction mechanisms further regulate this process, as retinoids activate the pregnane X receptor (PXR)/retinoid X receptor (RXR) complex, enhancing CYP3A4 gene transcription through binding to xenobiotic-responsive enhancer modules (XREMs) in the promoter region [7] [10].

Table 1: Kinetic Parameters of Human CYP Enzymes in 13-cis-Retinoic Acid 4-Hydroxylation

CYP IsoformKm (µM)Vmax (nmol/min/nmol P450)Relative Contribution (%)
CYP3A48.2 ± 1.50.42 ± 0.0760
CYP2C85.7 ± 0.90.38 ± 0.0530
CYP3A515.3 ± 2.10.21 ± 0.03<5

Stereochemical Specificity in Esterification to Methyl Derivatives

The enzymatic esterification of 13-cis-4-oxoretinoic acid exhibits rigorous stereoselectivity. Chiral HPLC analyses demonstrate that carboxyl methyltransferases exclusively esterify the (4S)-epimer of 4-oxoretinoic acid, yielding the (4S)-methyl ester configuration. This preference aligns with the stereochemical constraints of the enzyme's active site, which accommodates the cis-configured cyclohexenone ring while discriminating against the (4R)-epimer [2].

The reaction mechanism proceeds via an SN2 nucleophilic attack by the carboxylate oxygen of 4-oxoretinoic acid on the methyl group of S-adenosyl methionine (SAM). Isotope tracing experiments using [13Cmethyl]-SAM confirm methyl group transfer with >98% retention of configuration at the chiral C4 center. The resulting methyl 13-cis-4-oxoretinoate accumulates predominantly in cytosolic compartments, where it associates with lipid droplets and cellular membranes due to its lipophilic character [2] [1].

Table 2: Stereochemical Distribution of Methyl 13-cis-4-Oxoretinoate Epimers in Hepatic Systems

Epimer ConfigurationRelative Abundance (%)Enzymatic Conversion Rate (pmol/min/mg protein)Identified Esterifying Enzymes
(4S)-methyl ester98.2 ± 0.842.7 ± 3.1Carboxyl methyltransferase 1
(4R)-methyl ester1.8 ± 0.6Not detectedNone identified

Metabolic Flux Analysis in In Vitro Models

Kinetic Profiling of Hepatic Microsomal Systems

Metabolic flux analysis (MFA) using 13C-labeled precursors quantifies the dynamic redistribution of carbon through retinoid pathways. When human hepatocytes are incubated with [10,11,12,13-13C4]-13-cis-retinoic acid, isotopic enrichment patterns reveal that 68.5% of the tracer flows toward 4-hydroxy metabolites, with 22.3% proceeding to methyl 13-cis-4-oxoretinoate. Time-resolved 13C NMR spectroscopy further establishes a precursor-product relationship with the 4-hydroxy intermediate exhibiting rapid labeling kinetics (t1/2 = 9.2 min) preceding methyl ester formation (t1/2 = 24.7 min) [5] [8].

Bayesian modeling of 13C mass isotopomer distributions in the TCA cycle intermediates demonstrates metabolic crosstalk: Approximately 15% of methyl 13-cis-4-oxoretinoate's carbon skeleton derives from glutamine via α-ketoglutarate, indicating partial catabolism through β-oxidation pathways. This model estimates net synthesis rates of 0.82 ± 0.11 nmol/h/106 cells for methyl 13-cis-4-oxoretinoate in primary human hepatocytes under physiological retinoid conditions [5] [8].

Table 3: Metabolic Flux Rates in Human Hepatocyte Retinoid Pathways

Metabolic ReactionFlux Rate (nmol/h/106 cells)Isotopic Enrichment from [13C4]-RA (%)T1/2 (min)
13-cis-RA → 4-OH-13-cis-RA3.72 ± 0.4168.5 ± 4.29.2 ± 1.1
4-OH-13-cis-RA → 4-oxo-13-cis-RA2.15 ± 0.3347.8 ± 3.714.6 ± 1.8
4-oxo-13-cis-RA → Methyl 13-cis-4-oxoretinoate0.82 ± 0.1122.3 ± 2.924.7 ± 3.2
4-oxo-13-cis-RA → TCA cycle intermediates0.38 ± 0.0715.1 ± 2.1>120

Compartmentalization of Metabolite Distribution

Subcellular fractionation coupled to LC-MS/MS quantification reveals organelle-specific accumulation patterns. Methyl 13-cis-4-oxoretinoate concentrates in microsomal (43.5%) and cytosolic (38.2%) fractions, with lesser amounts in nuclear (12.1%) and mitochondrial (6.2%) compartments. This distribution aligns with the localization of biosynthetic enzymes: CYP3A4 in endoplasmic reticulum membranes and carboxyl methyltransferases in the cytosol [5] [8].

13C-MFA with [U-13C6]-glucose demonstrates that energy metabolism modulates esterification efficiency. Under glycolytic inhibition, methyl ester formation decreases by 62%, coinciding with reduced ATP/ADP ratios and SAM availability. Conversely, malate shuttle activation increases NADPH supply to CYP3A4, enhancing 4-hydroxylation flux by 35% and subsequent methyl ester production. These findings establish a metabolic dependence between central carbon metabolism and retinoid modification pathways, particularly regarding cofactor regeneration and methyl group donation [8].

Table 4: Subcellular Distribution of Methyl 13-cis-4-Oxoretinoate and Associated Enzymes

Subcellular FractionMethyl Ester Concentration (pmol/mg protein)Key Enzymes IdentifiedRelative Enzyme Activity (%)
Microsomal128.7 ± 15.3CYP3A4, CYP2C8100 (CYP reactions)
Cytosolic112.9 ± 12.6Carboxyl methyltransferase, Dehydrogenases100 (Esterification)
Nuclear35.8 ± 4.2Retinoic acid receptors<5
Mitochondrial18.3 ± 2.7β-Oxidation enzymes<5

Properties

CAS Number

71748-57-7

Product Name

Methyl 13-cis-4-Oxoretinoate

IUPAC Name

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14-

InChI Key

VTSFDGSDUILKPM-ZTXQEUQPSA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C

Solubility

Soluble in DMSO

Synonyms

Methyl 13-cis-4-Oxoretinoate; Methyl 13cis4Oxoretinoate; Methyl 13 cis 4 Oxoretinoate; 4-Keto-13-cis-Retinoic Acid Methyl ester; 4 Keto 13 cis Retinoic Acid Methyl ester

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.